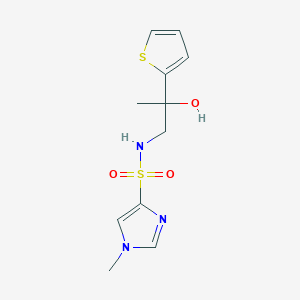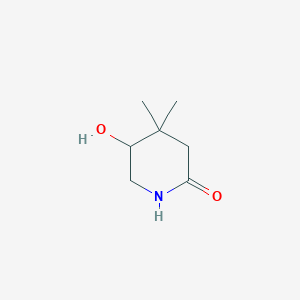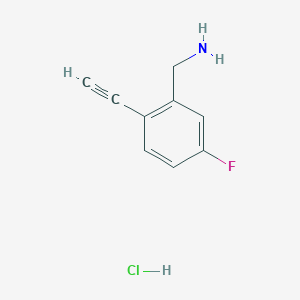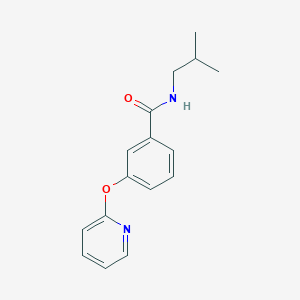
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving activated acids and amines . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is synthesized in a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis
Research has demonstrated the significance of sulfonamide derivatives in the synthesis of bioactive compounds. For instance, studies have shown the preparation of novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, highlighting the utility of sulfonamide-based Schiff base ligands for their potential in drug development (Hassan et al., 2021). These efforts are directed towards exploring the therapeutic potential of these derivatives, especially in combating microbial resistance and addressing the need for new antimicrobial agents.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been a focal point of research. For example, the synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been conducted to assess their efficacy as antibacterial agents (Azab et al., 2013). Such studies contribute to the development of new therapeutic agents with potential applications in treating bacterial infections.
Anticancer Properties
The exploration of sulfonamide derivatives for their anticancer properties has led to the synthesis of compounds with significant in vitro activity against various cancer cell lines. Research into the structural characterization and anticancer evaluation of pyrazole derivatives, for example, has shown promising results in this direction (El-Gaby et al., 2017). These findings open avenues for the development of novel anticancer agents.
Enzyme Inhibition
The inhibitory effects of sulfonamide derivatives on enzymes such as carbonic anhydrase have been investigated for their therapeutic implications. The synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity highlight the potential of these compounds in treating diseases related to enzyme dysfunction (Ozmen Ozgun et al., 2019).
Molecular Modeling and Drug Design
The use of sulfonamide derivatives in molecular modeling and drug design has been explored to optimize their therapeutic properties. Studies on new organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, emphasize the integration of molecular modeling, spectral analysis, and drug likeness assessment in the design of potential drugs (Hassan et al., 2021).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Thiophene derivatives are known to undergo various substitution reactions, which could potentially affect a variety of biochemical pathways .
Result of action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-11(15,9-4-3-5-18-9)7-13-19(16,17)10-6-14(2)8-12-10/h3-6,8,13,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNCNMYELTVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2684027.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2684029.png)

![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)
![1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene](/img/structure/B2684041.png)

![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)

